
Benzenamine, 4-(phenylazo)-N-(phenylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- is a complex organic compound known for its vibrant color and unique chemical properties. It is commonly used in various industrial applications, particularly in the production of dyes and pigments. The compound is characterized by its azo group (-N=N-) and its phenyl groups, which contribute to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- typically involves the reaction of aniline with nitrosobenzene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the azo bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through various techniques, such as recrystallization and chromatography, to achieve the desired purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The phenyl groups in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the azo group.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine, and the reactions are carried out under controlled temperatures and pressures.
Major Products Formed
Oxidation: Oxidation products may include nitro compounds and quinones.
Reduction: Reduction typically yields primary or secondary amines.
Substitution: Substituted derivatives with various functional groups attached to the phenyl rings.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Widely used in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- involves its interaction with various molecular targets and pathways. The azo group in the compound can undergo reduction to form amines, which can then interact with biological molecules such as proteins and nucleic acids. The phenyl groups in the compound can participate in π-π interactions and hydrogen bonding, further influencing its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- can be compared with other similar compounds, such as:
Aniline: A simpler aromatic amine with a single phenyl group.
Azobenzene: A related azo compound with two phenyl groups connected by an azo bond.
N-Phenylbenzamide: A compound with a similar structure but with an amide group instead of an azo group.
Uniqueness
The uniqueness of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- lies in its combination of an azo group and phenyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
1089292-95-4 |
|---|---|
Molekularformel |
C19H15N3 |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
1-phenyl-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C19H15N3/c1-3-7-16(8-4-1)15-20-17-11-13-19(14-12-17)22-21-18-9-5-2-6-10-18/h1-15H |
InChI-Schlüssel |
VRVLFCXOZDZYCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




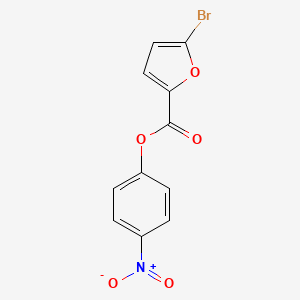

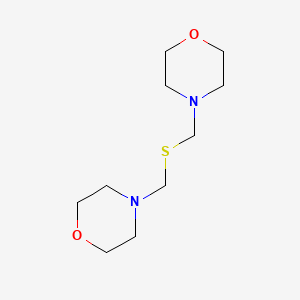
![1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11958775.png)
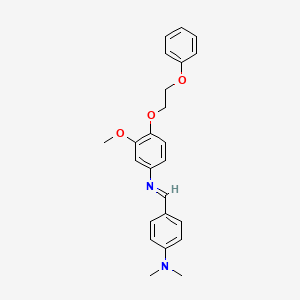


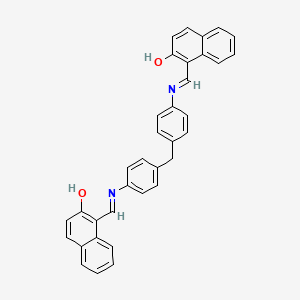

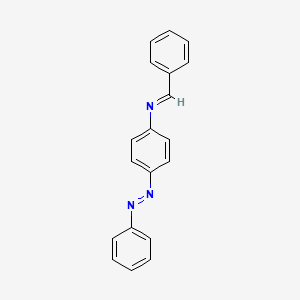
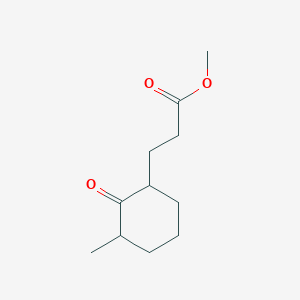
![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11958832.png)
